Canertinib Exhibits a Distinct Pan-ErbB Potency Profile Compared to Marketed Irreversible Inhibitors
Canertinib demonstrates a pan-ErbB inhibition profile with a unique potency hierarchy. A direct head-to-head comparison shows that its potency against HER2 (IC50 = 11 nM) is substantially greater than that of Dacomitinib (IC50 = 45.7 nM) and Neratinib (IC50 = 59 nM) [1]. Conversely, its potency against EGFR (IC50 = 1.8 nM) is less than that of Afatinib (IC50 = 0.5 nM) but greater than that of Neratinib (IC50 = 92 nM) [1]. This specific potency fingerprint across EGFR, HER2, and HER4 is not replicated by any of the marketed irreversible pan-ErbB inhibitors.
| Evidence Dimension | Potency against ErbB family members (IC50) |
|---|---|
| Target Compound Data | EGFR: 1.8 nM; HER2: 11 nM; HER4: 27 nM |
| Comparator Or Baseline | Afatinib: EGFR 0.5 nM, HER2 14 nM, HER4 N/A; Dacomitinib: EGFR 6.0 nM, HER2 45.7 nM, HER4 73.7 nM; Neratinib: EGFR 92 nM, HER2 59 nM, HER4 N/A |
| Quantified Difference | Canertinib HER2 potency is 4.2-fold higher than Dacomitinib and 5.4-fold higher than Neratinib. Canertinib EGFR potency is 51-fold higher than Neratinib but 3.6-fold lower than Afatinib. |
| Conditions | In vitro kinase inhibition assays; data compiled from a single comparative review [1]. |
Why This Matters
For experiments requiring a specific balance of pan-ErbB inhibition—such as simultaneous blockade of EGFR and HER2 with a defined potency ratio—Canertinib offers a quantitatively distinct tool that cannot be achieved with Afatinib, Dacomitinib, or Neratinib.
- [1] Roskoski R Jr. The ErbB/HER family of protein-tyrosine kinases and cancer. Pharmacol Res. 2014 Jan;79:34-74. View Source
